molecular formula C16H18BrNO2 B13782615 4-Benzoyloxyphenyltrimethylammonium bromide CAS No. 64048-38-0

4-Benzoyloxyphenyltrimethylammonium bromide

Cat. No.: B13782615
CAS No.: 64048-38-0
M. Wt: 336.22 g/mol
InChI Key: ZEDGXSBAZFPSSM-UHFFFAOYSA-M
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Description

4-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a molecular formula of C16H20BrNO2. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and industrial processes. It is characterized by the presence of a benzoyloxy group attached to a phenyl ring, which is further connected to a trimethylammonium group via a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of 4-hydroxybenzophenone with trimethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyloxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyltrimethylammonium derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Benzoyloxyphenyltrimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The trimethylammonium group facilitates the formation of stable complexes with various substrates, enhancing their reactivity. The benzoyloxy group provides additional stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

  • Benzyltrimethylammonium bromide
  • Phenacyl bromide
  • Methylammonium lead bromide

Comparison: 4-Benzoyloxyphenyltrimethylammonium bromide is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. For instance, while benzyltrimethylammonium bromide is primarily used in phase-transfer catalysis, this compound offers enhanced stability and specificity in its applications .

Properties

CAS No.

64048-38-0

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

(4-benzoyloxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/q+1;/p-1

InChI Key

ZEDGXSBAZFPSSM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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